![molecular formula C12H9N3O B2692560 3-phenyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole CAS No. 186809-64-3](/img/structure/B2692560.png)
3-phenyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. The exact structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrrole and oxadiazole rings, as well as the phenyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the aromatic rings could affect its solubility, melting point, and other properties .Scientific Research Applications
Antitubercular Agent Synthesis
- Synthesis of Antitubercular Agents: A study conducted by Joshi et al. (2015) explored the synthesis of pyrrole derivatives, including those related to 3-phenyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole, as potential antitubercular agents. The synthesized compounds showed moderate to good antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing novel InhA inhibitors for tuberculosis treatment (Joshi et al., 2015).
Photophysical Properties in Fluorophores
- Novel Oxadiazole Substituted BODIPY Fluorophores: Matveeva et al. (2022) investigated the photophysical properties of BODIPY fluorophores substituted with oxadiazole groups, using 3-phenyl-5-(5-phenyl-1H-pyrrol-3-yl)-1,2,4-oxadiazole. These compounds show potential in various optical and electronic applications due to their unique photophysical characteristics (Matveeva et al., 2022).
Antitumor Activity
- Bioactive 1,2,4-Oxadiazole Natural Product Analogs: Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, displaying significant antitumor activity against various cell lines. This research emphasizes the potential of 1,2,4-oxadiazole derivatives, such as this compound, in cancer therapy (Maftei et al., 2013).
Anti-protozoal and Anti-cancer Properties
- Dihydropyrrolo[3,4-d][1,2,3]triazoles Synthesis: Research by Dürüst et al. (2012) on the synthesis of novel oxadiazolyl pyrrolo triazole diones demonstrated their potential as anti-protozoal and anti-cancer agents. This indicates the versatility of oxadiazole derivatives in treating various diseases (Dürüst et al., 2012).
Apoptosis Induction in Cancer Cells
- New Series of Apoptosis Inducers: Zhang et al. (2005) identified 3-aryl-5-aryl-1,2,4-oxadiazoles as new apoptosis inducers and potential anticancer agents. They found specific compounds effective against breast and colorectal cancer cell lines, suggesting their potential use in cancer therapy (Zhang et al., 2005).
Optoelectronic Applications
- Electron-Transporting/Exciton-Blocking Material for OLEDs: Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives for use in organic light-emitting diodes (OLEDs). These materials, including derivatives of 1,2,4-oxadiazole, showed high electron mobility and efficiency in blue, green, and red OLEDs, underscoring their significance in optoelectronic applications (Shih et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-phenyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFYRTYXHRVHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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